N',N'-二氨基胍盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

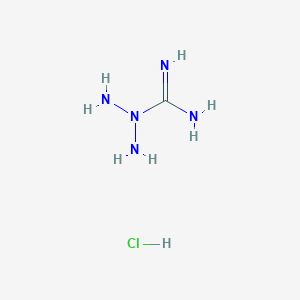

N’,N’-Diaminoguanidine monohydrochloride is a chemical compound with the molecular formula CH8ClN5 . It is a white to almost white powder . It is also known by other names such as 1,3-diaminoguanidine hydrochloride, 1,2-diaminoguanidine hydrochloride, and carbonimidic dihydrazide .

Synthesis Analysis

The synthesis of N’,N’-Diaminoguanidine monohydrochloride involves condensation reactions. It can react with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .Molecular Structure Analysis

The molecular structure of N’,N’-Diaminoguanidine monohydrochloride is represented by the SMILES stringC(=NN)(N)NN.Cl . The InChI key for this compound is HAZRIBSLCUYMQP-UHFFFAOYSA-N . Chemical Reactions Analysis

N’,N’-Diaminoguanidine monohydrochloride undergoes condensation reactions with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .Physical and Chemical Properties Analysis

N’,N’-Diaminoguanidine monohydrochloride has a molecular weight of 125.56 g/mol . It has a melting point of 178°C to 182°C . It is soluble in water, with a solubility of 50 mg/mL .科学研究应用

分析化学

N',N'-二氨基胍盐酸盐可使用 HPLC(高效液相色谱法)测定。沈克金(2014 年)的一项研究采用填充有 C8 的色谱柱和甲醇与醋酸铵缓冲液的流动相。该方法有效地将 N',N'-二氨基胍盐酸盐与类似化合物分离,证明了其在分析化学中对精确定量分析的有用性 (沈克金,2014)。

太阳能电池技术

贾旭尧等人(2019 年)研究了 1,3-二氨基胍盐酸盐作为钙钛矿太阳能电池中 MAPbI3 薄膜的添加剂。添加后增加了晶粒尺寸并降低了太阳能电池中的陷阱密度,从而将效率从 19.1% 显著提高到 20.3% (尧等人,2019)。

化学合成

F. Scott 等人(2007 年)的研究重点介绍了二氨基胍作为中间体在生产各种二杂环体系中的作用。他们的研究提供了有关涉及二氨基胍的新合成路线和反应的见解,扩展了其在化学合成中的应用 (Scott 等人,2007)。

环境应用

宋成等人(2021 年)开发了一种使用 1,3-二氨基胍盐酸盐的选择性高效去除水溶液中 Pb(II) 的吸附剂。他们的研究证明了用 1,3-二氨基胍盐酸盐改性克罗夫顿草在环境清理应用中的潜力 (成等人,2021)。

材料科学

L. Tang 等人(2018 年)探索了使用 N,N'-二氨基胍盐酸盐合成钌(II)配合物。这些配合物在材料科学中具有潜在应用,特别是在开发具有独特性能的新材料方面 (唐等人,2018)。

荧光和传感技术

王北等人(2018 年)使用 1,3-二氨基胍盐酸盐合成了胍盐酸衍生物。这些化合物表现出选择性的颜色变化和吸收光谱位移,表明在荧光和传感技术中的应用 (王等人,2018)。

安全和危害

N’,N’-Diaminoguanidine monohydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

作用机制

Target of Action

N’,N’-Diaminoguanidine monohydrochloride is primarily used as an intermediate in the synthesis of the anti-coccidial drug, chlorbenzamidine . The primary targets of this compound are the coccidia parasites that infect chickens, rabbits, and other animals .

Mode of Action

It is known to undergo condensation reactions with various aldehydes and ketones to yield bis guanidine derivatives . These derivatives may interact with the biological targets in the host organism or the parasite, leading to the observed anti-coccidial effects.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of chlorbenzamidine, an anti-coccidial drug . Chlorbenzamidine likely disrupts the life cycle of the coccidia parasites, thereby exerting its therapeutic effects.

Pharmacokinetics

It is soluble in water , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as the route of administration and the presence of other compounds.

Result of Action

The primary result of the action of N’,N’-Diaminoguanidine monohydrochloride is the synthesis of chlorbenzamidine, an effective anti-coccidial drug . Chlorbenzamidine is known to have broad-spectrum, high-efficiency, low-toxicity, and convenient administration . It is primarily used to treat coccidiosis in chickens, rabbits, and other animals .

Action Environment

The action, efficacy, and stability of N’,N’-Diaminoguanidine monohydrochloride can be influenced by various environmental factors. For instance, the compound is hygroscopic , which means it absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, its solubility in water suggests that the presence of water could influence its action and distribution in the body.

生化分析

Biochemical Properties

N’,N’-Diaminoguanidine monohydrochloride has been found to act as a substrate for horseradish peroxidase and peroxidases in Mycobacterium tuberculosis extracts . This suggests that it can interact with these enzymes and potentially influence their activity.

Molecular Mechanism

It is known to bind to certain enzymes, such as horseradish peroxidase, suggesting that it may exert its effects at the molecular level through enzyme inhibition or activation

属性

IUPAC Name |

1,1-diaminoguanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH7N5.ClH/c2-1(3)6(4)5;/h4-5H2,(H3,2,3);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIZLHIMZCLSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N(N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2871405.png)

![2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2871406.png)

![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2871411.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2871412.png)

![4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2871415.png)

![2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone](/img/structure/B2871416.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2871419.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea](/img/structure/B2871420.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol](/img/structure/B2871421.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2871423.png)

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)

![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2871426.png)